molecular formula C12H18N4O2 B2820498 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide CAS No. 1796963-58-0

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide

Cat. No.: B2820498
CAS No.: 1796963-58-0
M. Wt: 250.302
InChI Key: XDPOWBSJECOOJM-UHFFFAOYSA-N
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Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholinopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Scientific Research Applications

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the acetamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amine .

Mechanism of Action

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The compound’s structure allows it to form strong interactions with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
  • 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol

Uniqueness

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide stands out due to its specific structural features, such as the presence of the acetamide group and the morpholinopyrimidine coreCompared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity .

Properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-9-7-12(16-3-5-18-6-4-16)15-11(14-9)8-13-10(2)17/h7H,3-6,8H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPOWBSJECOOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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